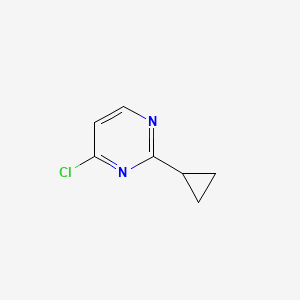

4-Chloro-2-cyclopropylpyrimidine

Description

Significance of the Pyrimidine (B1678525) Scaffold in Chemical Synthesis and Biological Activity

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a ubiquitous motif in nature and synthetic chemistry. nih.govthieme.de It forms the structural basis for the nucleobases uracil (B121893), thymine, and cytosine, which are fundamental components of nucleic acids, DNA and RNA. nih.gov This inherent biological relevance has spurred extensive research into pyrimidine derivatives, revealing a broad spectrum of pharmacological activities.

The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets. nih.gov This is often attributed to its capacity for hydrogen bonding and its role as a bioisostere for other aromatic systems like the phenyl ring, which can enhance the pharmacokinetic and pharmacodynamic properties of a molecule. nih.gov Consequently, pyrimidine derivatives have been developed as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, among others. chemicalbook.comacs.org

From a synthetic standpoint, the pyrimidine ring is a versatile platform for the introduction of various functional groups, allowing for the creation of diverse molecular libraries. The nitrogen atoms within the ring influence its electronic properties, making certain positions susceptible to either nucleophilic or electrophilic attack, thereby guiding synthetic strategies.

Influence of Halogenation on Pyrimidine Reactivity

The introduction of a halogen atom, such as chlorine, onto the pyrimidine ring significantly alters its chemical reactivity. Halogens are electronegative atoms that exert a strong electron-withdrawing inductive effect, which can profoundly impact the electron density of the pyrimidine ring. In the case of 4-chloro-2-cyclopropylpyrimidine, the chlorine atom at the 4-position makes this carbon atom highly susceptible to nucleophilic aromatic substitution. chemicalbook.comnih.gov

This enhanced reactivity is a cornerstone of the synthetic utility of chloropyrimidines. The chloro group can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, providing a straightforward method for the elaboration of the pyrimidine core. thieme.dechemicalbook.com This strategic placement of a "leaving group" allows for the late-stage functionalization of the molecule, a highly desirable feature in the synthesis of complex chemical entities. For instance, the reaction of 4-chloropyrrolopyrimidines with anilines is a well-established method for creating new carbon-nitrogen bonds. nih.gov

Academic Perspectives on the Cyclopropyl (B3062369) Group in Pyrimidine Chemistry

The cyclopropyl group, a three-membered carbocycle, is more than just a simple alkyl substituent. Its unique structural and electronic properties have made it an increasingly popular component in the design of contemporary molecules. nih.gov

A key feature of the cyclopropyl group is the conformational constraint it imposes on a molecule. nih.gov Unlike flexible alkyl chains, the three-membered ring has very limited conformational freedom. dalalinstitute.com This rigidity can be a powerful tool in molecular design, as it reduces the entropic penalty upon binding to a target, potentially leading to stronger interactions. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-cyclopropylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2/c8-6-3-4-9-7(10-6)5-1-2-5/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRIZSOSSWDACM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044771-74-5 | |

| Record name | 4-chloro-2-cyclopropylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Chemical Transformations of 4 Chloro 2 Cyclopropylpyrimidine

Nucleophilic Substitution Reactions at the Pyrimidine (B1678525) Core

The presence of a chlorine atom at the C4 position of the pyrimidine ring makes this site the primary target for nucleophilic attack. This is a common feature in pyrimidine chemistry, where the C4 and C6 positions are generally more activated towards nucleophilic aromatic substitution (SNAr) than the C2 position.

The displacement of the chlorine atom in 4-halopyrimidines typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This process involves the addition of a nucleophile to the electron-deficient pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent elimination of the chloride ion restores the aromaticity of the ring and yields the substituted product.

In the case of 2,4-dihalopyrimidines, nucleophilic attack generally occurs selectively at the 4-position. stackexchange.com This regioselectivity can be attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at C4, as the charge can be delocalized over both ring nitrogen atoms. Computational studies on related 6-alkoxy-4-chloro-5-nitropyrimidines have shown that the activation barrier for displacing the chlorine atom at C4 is kinetically favored over substitution at other positions. chemrxiv.org The reaction of 2,4,6-trichloropyrimidine also shows that substitution is competitive at the C2 and C6 positions, but displacement at C4/C6 is generally the major pathway. researchgate.net

4-Chloro-2-cyclopropylpyrimidine is expected to react with a wide range of nucleophiles. The reaction of halogenated pyrimidines with amines is a cornerstone of pyrimidine chemistry, widely used in the synthesis of biologically active compounds. researchgate.net Studies on analogous 4-chloropyrimidine (B154816) derivatives have demonstrated successful substitutions with various amines.

Beyond amines, other nucleophiles have been shown to effectively displace the C4-chloro substituent in similar pyrimidine systems. These include:

Oxygen Nucleophiles: Sodium methoxide and sodium phenoxide react to form the corresponding ethers. rsc.org

Sulfur Nucleophiles: Sodium thiophenoxide can be used to introduce a thioether linkage. rsc.org

Carbon Nucleophiles: While attempts to introduce a cyano group using sodium cyanide have sometimes led to unexpected products in related systems, it highlights the reactivity of the C4 position. rsc.org

The table below summarizes the expected reactivity of this compound with a variety of nucleophiles, based on studies of analogous compounds.

| Nucleophile Category | Specific Nucleophile Example | Expected Product Type |

| Nitrogen | Primary/Secondary Amines | 4-Amino-2-cyclopropylpyrimidine |

| Oxygen | Sodium Methoxide | 4-Methoxy-2-cyclopropylpyrimidine |

| Oxygen | Sodium Phenoxide | 4-Phenoxy-2-cyclopropylpyrimidine |

| Sulfur | Sodium Thiophenoxide | 4-(Phenylthio)-2-cyclopropylpyrimidine |

The efficiency of amination reactions on chloropyrimidines is significantly influenced by the choice of solvent and the presence of acid catalysts. In studies on the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a structurally related heterocyclic compound, water was found to be a highly effective solvent, leading to higher reaction rates compared to various alcoholic solvents. preprints.orgresearchgate.net

Acid catalysis plays a dual role in these reactions. A catalytic amount of acid, such as hydrochloric acid (HCl), can protonate the pyrimidine ring, which is not very basic, thereby activating it and lowering the energy barrier for nucleophilic attack. preprints.orgnih.gov However, the use of a high concentration of acid can be detrimental. preprints.orgnih.gov Excess acid protonates the amine nucleophile, converting it into its non-nucleophilic ammonium (B1175870) salt, which reduces the effective concentration of the reacting nucleophile. preprints.orgnih.gov Furthermore, high acid concentrations can promote the formation of side products through solvolysis, particularly when using alcohol or water as the solvent. preprints.orgnih.gov Therefore, an optimal amount of acid, typically around 0.1 equivalents, is used to initiate the reaction without significant side-product formation or inactivation of the nucleophile. preprints.orgnih.gov Less reactive chloropyrimidines, in particular, appear to benefit from acid catalysis. researchgate.net

The principles of Hard and Soft Acids and Bases (HSAB) can be applied to understand the reactivity of different nucleophiles with the pyrimidine core. thieme.de The electrophilic centers on the pyrimidine ring (the carbon atoms) can be considered soft or hard acids, while the attacking nucleophiles can be classified as soft or hard bases.

The formation of various substituted pyrimidines from 4-chloro-2-(trichloromethyl)pyrimidines has been explained using the HSAB principle. thieme.de Generally, hard nucleophiles (e.g., those with oxygen donor atoms like alkoxides) prefer to react with hard electrophilic centers, while soft nucleophiles (e.g., those with sulfur donor atoms like thiolates) prefer to react with soft electrophilic centers. The relative hardness of the C2 and C4 positions on the pyrimidine ring can be influenced by the substituents. This principle can guide the choice of nucleophile to achieve regioselective substitution when multiple reactive sites are present.

Cross-Coupling Reactions

In addition to nucleophilic substitution, the C-Cl bond in this compound serves as a handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.

The Suzuki-Miyaura cross-coupling reaction is a widely utilized method for the arylation of halogenated pyrimidines. mdpi.comresearchgate.net This reaction involves the palladium-catalyzed coupling of the chloropyrimidine with an organoboron reagent, typically a boronic acid or a boronic ester.

Research on related 2,4-dichloropyridines and pyrimidines has demonstrated that selective C4-coupling can be achieved with a variety of aryl boronic acids using a palladium catalyst, often in conjunction with a specific ligand. nih.gov These reactions are tolerant of various functional groups on the boronic acid partner, including aldehydes, nitriles, and alkenes. nih.gov The choice of solvent and base is also critical for achieving good yields. Common systems involve bases like potassium carbonate (K2CO3) or potassium phosphate (K3PO4) in solvents such as toluene, 1,4-dioxane, or mixtures including water. mdpi.comaudreyli.com

The table below outlines typical conditions and outcomes for Suzuki-Miyaura reactions involving chloroheterocycles, which are applicable to this compound.

| Aryl Boronic Acid Partner | Catalyst/Ligand | Base | Solvent | Expected Product |

| Phenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | 2-Cyclopropyl-4-phenylpyrimidine |

| 4-Methoxyphenylboronic acid | Pd(OAc)2 / PPh3 | K2CO3 | Toluene/H2O | 2-Cyclopropyl-4-(4-methoxyphenyl)pyrimidine |

| 4-Formylphenylboronic acid | Pd/IPr | K2CO3 | Benzene | 4-(2-Cyclopropylpyrimidin-4-yl)benzaldehyde |

| Cyclopropylboronic acid | Pd(OAc)2 / Pcy3 | K3PO4 | Toluene/H2O | 4,2'-Bi(cyclopropyl)pyrimidine |

Derivatization and Functional Group Interconversions on the Pyrimidine Ring

While the C-4 position is the primary site for nucleophilic substitution, other positions on the pyrimidine ring can also undergo functionalization, albeit often requiring specific conditions or prior activation.

Reactions at Other Positions of the Pyrimidine Nucleus (e.g., C-5)

Common electrophilic substitution reactions that could potentially functionalize the C-5 position include halogenation and formylation.

Halogenation: Direct halogenation at the C-5 position of pyrimidines is a known transformation. For instance, the existence of compounds like 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid (Aminocyclopyrachlor) demonstrates that chlorination at the C-5 position of a 2-cyclopropylpyrimidine (B1313821) system is feasible, creating a key intermediate for further synthesis. nih.gov

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgijpcbs.com The reaction involves an electrophilic substitution using the Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.com While the pyrimidine ring itself is not highly reactive towards Vilsmeier-Haack conditions, the presence of activating groups can facilitate formylation at the C-5 position. ijpcbs.com Subsequent hydrolysis of the resulting iminium salt intermediate yields the corresponding aldehyde. chemistrysteps.com This 5-formyl derivative would be a valuable precursor for constructing fused ring systems.

Table 1: Potential Reactions at the C-5 Position of the Pyrimidine Nucleus

| Reaction Type | Reagents | Potential Product (Functional Group at C-5) | Notes |

| Chlorination | Cl₂ or other chlorinating agents | -Cl | Feasibility demonstrated by the existence of related chlorinated compounds. nih.gov |

| Formylation | DMF, POCl₃ (Vilsmeier-Haack) | -CHO | Generally requires electron-donating groups on the pyrimidine ring for successful reaction. ijpcbs.comchemistrysteps.com |

Formation of Fused Heterocyclic Systems from Pyrimidine Derivatives

Derivatives of this compound are valuable precursors for the synthesis of fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry. These syntheses typically involve the construction of a new ring fused to the pyrimidine core, often utilizing functional groups at the C-4 and C-5 positions.

A common strategy involves nucleophilic displacement of the C-4 chloro group to introduce a functionality, followed by a cyclization reaction involving a substituent at the C-5 position. This highlights the importance of methods for C-5 functionalization.

Pyrazolo[3,4-d]pyrimidines: This fused system can be synthesized from 4-substituted-5-cyanopyrimidines. For example, a 4-amino-5-cyanopyrimidine derivative can undergo cyclization with hydrazine to form the corresponding pyrazolo[3,4-d]pyrimidine. researchgate.netsemanticscholar.org Therefore, converting this compound into a 4-amino-2-cyclopropyl-5-cyanopyrimidine intermediate would provide a direct route to this important bicyclic system.

researchgate.netresearchgate.netnih.govTriazolo[4,3-c]pyrimidines and researchgate.netresearchgate.netnih.govTriazolo[1,5-c]pyrimidines: These fused triazole systems are often prepared from 4-hydrazinopyrimidine precursors. The 4-chloro group of the parent compound can be displaced by hydrazine to yield 4-hydrazino-2-cyclopropylpyrimidine. This intermediate can then be cyclized with various one-carbon electrophiles (such as formic acid or orthoesters) to generate the fused triazole ring. nih.govkjpupi.idnih.govresearchgate.net

Pyrido[2,3-d]pyrimidines: The synthesis of the pyrido[2,3-d]pyrimidine core often starts from a 4-aminopyrimidine derivative where the C-5 position is subsequently elaborated to build the fused pyridine (B92270) ring. For instance, a 4-amino-5-formylpyrimidine can undergo condensation with an active methylene compound, followed by cyclization, to yield the pyridopyrimidine. researchgate.net The reaction of 6-aminopyrimidines with 1,3-dicarbonyl compounds is another established route to this scaffold.

Table 2: Examples of Fused Heterocyclic Systems from Pyrimidine Derivatives

| Fused System | Key Pyrimidine Precursor | General Reagents for Cyclization |

| Pyrazolo[3,4-d]pyrimidine | 4-Amino-5-cyanopyrimidine | Hydrazine hydrate researchgate.netsemanticscholar.org |

| researchgate.netresearchgate.netnih.govTriazolo[1,5-c]pyrimidine | 4-Hydrazinopyrimidine | Formic acid, Triethyl orthoformate kjpupi.idresearchgate.net |

| Pyrido[2,3-d]pyrimidine | 4-Amino-5-formylpyrimidine | Active methylene compounds (e.g., malononitrile) researchgate.net |

| Pyrido[2,3-d]pyrimidine | 6-Aminouracil derivative | 1,3-Dicarbonyl compounds |

Structure Activity Relationship Sar Studies of 4 Chloro 2 Cyclopropylpyrimidine Analogues

Systematic Modulation of Substituents and their Biological Consequences

The introduction of a diverse array of substituents at different positions of the pyrimidine (B1678525) ring has been shown to significantly enhance binding affinity to specific biological targets, such as protein kinases. nih.gov These modifications can influence hydrogen bonding, hydrophobic interactions, and π–π stacking, all of which are crucial for molecular recognition. nih.gov

The cyclopropyl (B3062369) group, due to its unique electronic and conformational properties, is a valuable substituent in drug design. When incorporated as a cyclopropylamino group at various positions on the pyrimidine ring, it can significantly impact biological activity. The rigid nature of the cyclopropyl ring can help to lock the molecule into a bioactive conformation, thereby enhancing its interaction with the target protein.

In a broader context of pyrimidine-based compounds, the substitution of a tert-butyloxycarbonyl group with a cyclopropyl amide was shown to improve the half-maximal inhibitory concentration (IC50) in an ELISA experiment, highlighting the positive influence of the cyclopropyl moiety on potency. nih.gov The introduction of amino groups in general allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. nih.gov

Table 1: Effect of Cyclopropylamino Substitution on Biological Activity

| Compound | Modification | Biological Effect | Reference |

|---|---|---|---|

| Scaffold XXIII Analogue | Replacement of tert-butyloxycarbonyl with cyclopropyl amide | Improved IC50 value of 7.7 μM | nih.gov |

| General Pyrimidine Analogues | Introduction of amino groups | Allows for fine-tuning of pharmacokinetic and pharmacodynamic properties | nih.gov |

The size and conformational constraints of substituents can play a pivotal role in determining the binding affinity and selectivity of a drug molecule. The cyclopropyl group, while small, is conformationally rigid. nih.gov This rigidity can be advantageous, helping to improve binding and potency, increase metabolic stability, and reduce off-target effects. nih.gov The incorporation of medium-sized rings into pyrimidine-based scaffolds has been explored to enhance scaffold saturation and introduce unique three-dimensional structural rigidity, which can improve binding affinity and target selectivity, particularly for protein-protein interactions. nih.gov

For instance, in the context of pyrrolo[2,3-d]pyrimidines, a cycloalkyl ring at the N7 position, resembling the ribose moiety of ATP, was found to be capable of inhibiting the ATP binding site, leading to higher EGFR inhibitory activity. nih.gov This underscores the principle that cyclic substituents can mimic natural ligands and enhance binding to receptor sites.

Halogen atoms are frequently employed in medicinal chemistry to modulate the electronic properties and binding interactions of a molecule. In the case of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, the introduction of halogens at the 3-position through oxidative halogenation has been a key synthetic step. nih.gov This allows for the fine-tuning of the compound's properties and its potential as a protein kinase inhibitor. nih.gov

The presence of a chloro group at the pyrimidine nucleus has been associated with higher anti-inflammatory efficacy in certain pyrimidine derivatives. mdpi.com The ability to introduce a variety of substituents, including halogens, at different positions on the pyrimidine ring is a versatile strategy for enhancing biological activity. nih.gov Pyrazolo[1,5-a]pyrimidines are a notable class of heterocyclic compounds with potent protein kinase inhibitor activity, targeting kinases such as CK2, EGFR, B-Raf, and MEK. nih.gov

Table 2: Impact of Halogen Substitution on Kinase Inhibition

| Compound Series | Halogen Substitution | Observed Effect on Kinase Activity | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidines | Introduction of halogens at the 3-position | Key for developing potent protein kinase inhibitors | nih.gov |

| General Pyrimidine Derivatives | Presence of a chloro group at the pyrimidine nucleus | Associated with higher anti-inflammatory efficacy | mdpi.com |

The balance between lipophilicity and polarity is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net The lipophilicity of a molecule influences its ability to cross biological membranes. researchgate.net In the context of 1,2,4-triazolo[1,5-a]pyrimidine analogs, a quantitative structure-activity relationship (QSAR) model revealed that the logarithm of the partition coefficient (slogP), a measure of lipophilicity, was a significant contributor to their antiplasmodial activity. mdpi.comscilit.com

The introduction of various functional groups, both lipophilic and polar, allows for the modulation of a compound's physicochemical properties. nih.gov Aromatic rings, for example, contribute to molecular lipophilicity due to their nonpolar, hydrophobic surface. researchgate.net The ability to introduce a wide variety of substituents is a key advantage in the development of pyrimidine-based pharmaceuticals. nih.gov

Conformational Analysis and its Correlation with Biological Profiles

The three-dimensional shape of a molecule is intimately linked to its biological function. Conformational analysis, which studies the different spatial arrangements of atoms in a molecule, is therefore a crucial aspect of drug design. The rigid conformation of the cyclopropane (B1198618) ring is known to contribute to enhanced binding and potency. nih.gov

The stability of cyclohexane (B81311) derivatives, a related area of study, is determined by the energies of their different conformations, with the equatorial position generally being more stable for substituents than the axial position due to the absence of 1,3-diaxial interactions. sapub.org While not directly about 4-Chloro-2-cyclopropylpyrimidine, this principle of conformational preference influencing stability and, by extension, biological activity is broadly applicable. The rigid and defined conformations of small rings like cyclopropane are a key reason for their use in creating biologically active compounds. nih.gov

The Pivotal Role of this compound in Modern Chemical Research and Development

The chemical compound this compound stands as a significant scaffold in the landscape of medicinal chemistry and drug discovery. Its unique structural features, combining a reactive chloropyrimidine core with a cyclopropyl moiety, have made it a valuable starting point for the synthesis of a diverse array of biologically active molecules. This article delves into the non-clinical applications of this compound in chemical research and development, exploring its utility in the design of novel therapeutic lead compounds, the investigation of various pharmacological agents, and its role as a tool for understanding complex biological processes.

Theoretical and Computational Investigations of 4 Chloro 2 Cyclopropylpyrimidine and Analogues

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations are powerful tools for elucidating the intricate details of chemical reactions involving pyrimidine (B1678525) derivatives. These computational methods allow for the investigation of reaction pathways, transition states, and the influence of structural modifications on reactivity.

Studies on pyrimidine systems have utilized quantum chemical computations to understand various reactions. For instance, the chlorination of pyrimidine bases and nucleosides has been investigated, revealing that the reaction sites and mechanisms are highly dependent on the specific form of the pyrimidine (anionic or neutral). nih.gov For uracil (B121893) and thymine, the C5 position is the most reactive site for chlorination, while for cytosine, the N1, C5, and N4 positions are all susceptible to attack. nih.gov Hydrolysis is another important reaction pathway, with the N1=C6 bond showing the highest reactivity. nih.gov

Furthermore, computational studies have explored the mechanisms of DNA intrastrand cross-link formation induced by pyrimidine-type radicals. rsc.org These studies have shown that the addition of pyrimidine radicals to neighboring deoxyguanosine nucleobases is a direct, one-step reaction at the 5' position. rsc.org However, addition at the 3' position requires a significant conformational adjustment, including the twisting of the DNA backbone, making it thermodynamically less favorable. rsc.org

In the context of enzyme-catalyzed reactions, quantum mechanical cluster approaches based on density functional theory (DFT) have been employed to study the reaction mechanism of dihydropyrimidinase. rsc.org These calculations have elucidated the role of specific amino acid residues in the active site and the stereospecificity of the enzyme. rsc.org Such detailed mechanistic understanding is crucial for engineering enzymes with enhanced activity and broader substrate scope. rsc.org

The synthesis of complex polycyclic pyrimidinones (B12756618) from dihydroisoquinolines and Meldrum's acid has also been investigated using DFT calculations. acs.orgacs.org These studies have revealed that the reaction can proceed through different pathways, leading to either pyrimidinones or oxazinanediones, depending on the substituents on the dihydroisoquinoline. acs.orgacs.org The computational results helped to rationalize the observed product distribution and provided insights into the reaction mechanism. acs.orgacs.org

Computational Studies on Steric and Electronic Effects of Substituents on Pyrimidine Reactivity

The reactivity of the pyrimidine ring is significantly influenced by the steric and electronic properties of its substituents. Computational studies provide valuable insights into these effects, aiding in the rational design of molecules with desired properties.

The introduction of different substituents can dramatically alter the electronic distribution within the pyrimidine ring, thereby affecting its reactivity towards electrophiles and nucleophiles. For example, theoretical studies on pyrimidine derivatives as dual inhibitors of AP-1 and NF-kappaB have shown that specific substituents at the R(2), R(4), and R(5) positions are crucial for activity. nih.gov The ideal substituents were found to be an H-N-thienyl or CH(3)-N-thienyl group at R(2), a COO-tBu or COOEt group at R(5), and a CH(2)CH(3) or 2-thienyl group at R(4). nih.gov

The cyclopropyl (B3062369) group, present in 4-chloro-2-cyclopropylpyrimidine, is known for its unique electronic properties. Due to its high p-character in the C-C bonds, the cyclopropyl group can act as a good donor in hyperconjugation, which can stabilize adjacent carbocations. wikipedia.org This electronic-donating nature can influence the reactivity of the pyrimidine ring.

Steric effects also play a critical role. The bulkiness of a substituent can hinder the approach of a reactant to a particular site on the pyrimidine ring. For instance, in the cycloaddition reactions of 2(1H)-pyridones, which are structurally related to pyrimidines, the presence of different substituents was found to affect the reaction outcome. rsc.org Similarly, in the synthesis of polycyclic compounds from dihydroisoquinolines, sterically bulky groups at certain positions were found to be ineffective. acs.org Conversely, the less sterically demanding cyclopropyl group allowed the desired reaction to proceed in high yield. acs.org

The interplay of steric and electronic effects is also evident in the inhibition of enzymes. In a study of influenza A virus replication inhibitors, the steric bulk of a trifluoromethyl group was shown to be important for rotating a phenyl ring out of coplanarity with a pyridine (B92270) ring, a key structural feature for activity. acs.org

Molecular Docking and Dynamic Simulation Analyses for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for understanding how ligands like this compound and its analogues interact with their biological targets. These methods provide detailed insights into binding modes, interaction energies, and the dynamic behavior of ligand-protein complexes.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, allowing for the identification of key interactions such as hydrogen bonds and hydrophobic contacts. rsc.org For instance, docking studies of pyrimidine-based inhibitors of Focal Adhesion Kinase (FAK) have identified crucial interactions with residues like Cys502, Ile428, and Leu553 in the active site. rsc.org Similarly, docking analyses of pyrimidine derivatives as inhibitors of cyclin-dependent kinase 2 (CDK2) have revealed the importance of hydrogen bonding with residues like THR 165 and GLU 12. nih.gov

Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor interaction over time, assessing the stability of the complex and the flexibility of both the ligand and the protein. nih.govresearchgate.net MD simulations have been used to confirm the stability of docked poses and to calculate binding free energies, which can provide a more accurate prediction of binding affinity. rsc.org For example, MD simulations of pyrimidine-based FAK inhibitors confirmed the stability of the docked compounds and showed that newly designed inhibitors had favorable binding free energies compared to a known drug. rsc.org

In the study of 7H-pyrrolo[2,3-d]pyrimidine derivatives as PAK4 inhibitors, MD simulations revealed that inhibitors formed strong interactions with the hinge region and that different substituents influenced the orientation of the molecule within the binding site, affecting their inhibitory capacity. nih.gov Likewise, MD simulations of pyrimidine derivatives targeting cholinesterases showed how the pyrimidine ring and other parts of the molecule occupy different pockets within the enzyme's active site, suggesting a dual binding mechanism. nih.gov

These computational approaches are often used in tandem. Docking is used for initial screening of large compound libraries, and the most promising candidates are then subjected to more computationally intensive MD simulations for further validation and refinement. rsc.org This combined approach has been successfully applied to identify potential inhibitors for a variety of targets, including COX-2 and various microbial enzymes. nih.govnih.gov

Predictive Modeling for Biological Activity and ADME Properties (e.g., CLogP, TPSA)

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, plays a crucial role in modern drug discovery. These computational methods are used to estimate the biological activity and pharmacokinetic profiles of compounds like this compound and its analogues before they are synthesized, saving time and resources.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can be two-dimensional (2D-QSAR) or three-dimensional (3D-QSAR). 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully used to study pyrimidine derivatives. For instance, a CoMSIA model for pyrimidine-based FAK inhibitors showed that hydrophobic and hydrogen bond donor fields significantly impact their bioactivity. rsc.org Similarly, QSAR studies on halogenated pyrimidine derivatives as inhibitors of human dihydroorotate (B8406146) dehydrogenase have been performed to predict their activity. nih.gov

ADME properties determine the fate of a drug in the body. Key parameters include lipophilicity (often expressed as CLogP or LogP), which affects membrane permeability, and the topological polar surface area (TPSA), which is related to a molecule's ability to cross cell membranes. nih.gov Predictive models for ADME properties are widely used to filter out compounds with unfavorable pharmacokinetic profiles early in the drug discovery process. nih.govnih.gov For example, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are often performed alongside molecular docking studies to assess the drug-likeness of potential inhibitors. rsc.orgnih.gov

The "3/75 rule," which suggests that compounds with a ClogP less than 3 and a TPSA greater than 75 are less likely to be toxic, is a well-known guideline derived from such predictive modeling. nih.gov While not a strict rule, it highlights the importance of these physicochemical properties. The addition of nitrogen atoms to an aromatic ring, such as in pyrimidine, generally tends to reduce the logP value. researchgate.net

Both global and local machine learning models are being developed to predict ADME properties. Global models trained on large, diverse datasets have shown superior performance in predicting ADME properties for a wide range of compounds. nih.gov

Conformational Analysis through Computational Methods

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a molecule like this compound, understanding its preferred conformation is crucial as it dictates how it interacts with its biological target. Computational methods are essential tools for exploring the conformational landscape of molecules.

The flexibility and rigidity of a molecule are key determinants of its biological activity. frontiersin.org A molecule with a rigid conformation might exhibit high affinity and selectivity for its target, while a more flexible molecule could adapt to different binding sites. frontiersin.org Computational techniques can be used to explore the conformational diversity of a molecule and identify its low-energy conformers. frontiersin.org

Computational methods like molecular dynamics (MD) simulations and simulated annealing are used to sample the conformational space of a molecule. nih.gov These methods can generate a large number of conformations and identify the most stable ones. For example, MD simulations can visualize the flexibility of a molecule by overlaying multiple conformers. frontiersin.org

Chemoinformatic analysis can then be used to quantify the conformational and shape diversity of a set of molecules. frontiersin.org This information is valuable for designing chemical libraries with broad structural diversity, increasing the chances of finding molecules with unique biological activities. frontiersin.org

The study of conformations is also important for understanding reaction mechanisms. For instance, in the reaction of pyrimidine radicals with DNA, a significant conformational adjustment of the DNA backbone is required for the reaction to occur at the 3' position. rsc.org

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)

Spectroscopic methods are fundamental to the elucidation of the molecular structure of 4-Chloro-2-cyclopropylpyrimidine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer unambiguous evidence of the compound's atomic connectivity and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for confirming the presence of the cyclopropyl (B3062369) and pyrimidine (B1678525) moieties, as well as their substitution pattern.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the protons of the cyclopropyl group and the pyrimidine ring. The cyclopropyl protons typically appear as a set of complex multiplets in the upfield region of the spectrum. The pyrimidine ring protons will show distinct chemical shifts depending on their electronic environment.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom in the molecule. The chemical shifts of the carbons in the cyclopropyl group and the pyrimidine ring, particularly the carbon atom bonded to the chlorine, are key diagnostic markers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Cyclopropyl-CH | Multiplet | ~15-25 |

| Cyclopropyl-CH₂ | Multiplet | ~5-15 |

| Pyrimidine-H5 | Singlet/Doublet | ~110-120 |

| Pyrimidine-H6 | Singlet/Doublet | ~150-160 |

| Pyrimidine-C2 | - | ~165-175 |

| Pyrimidine-C4 | - | ~160-170 |

| Pyrimidine-C5 | - | ~110-120 |

| Pyrimidine-C6 | - | ~150-160 |

Note: Predicted values are based on typical ranges for similar chemical environments and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS): This technique is crucial for determining the molecular weight of this compound and confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula (C₇H₇ClN₂). The mass spectrum will show a characteristic isotopic pattern for the presence of a chlorine atom (³⁵Cl and ³⁷Cl). Fragmentation patterns observed in the mass spectrum can also offer structural information. For instance, the loss of the cyclopropyl group or the chlorine atom would result in predictable fragment ions.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of the compound. A suitable reversed-phase HPLC method can separate this compound from starting materials, byproducts, and other impurities. The retention time of the compound is a characteristic feature under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature). The peak area in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a highly specific and sensitive analytical method. LC-MS allows for the separation of components in a mixture by liquid chromatography, followed by their detection and identification by mass spectrometry. This is particularly useful for identifying impurities in a sample of this compound, even at very low levels.

Gas Chromatography (GC): For volatile and thermally stable compounds like this compound, gas chromatography can be an effective method for purity assessment. Similar to HPLC, the retention time and peak area in a gas chromatogram provide qualitative and quantitative information, respectively. When coupled with a mass spectrometer (GC-MS), it offers a powerful tool for separation and identification.

Table 2: Typical Chromatographic Conditions for the Analysis of this compound

| Technique | Column | Mobile Phase/Carrier Gas | Detector |

| HPLC | C18 reversed-phase | Acetonitrile/Water gradient | UV-Vis (e.g., at 254 nm) |

| LC-MS | C18 reversed-phase | Acetonitrile/Water with formic acid | Mass Spectrometer (ESI) |

| GC | Capillary column (e.g., DB-5) | Helium | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Advanced Characterization for Structural Elucidation

For an unambiguous confirmation of the chemical structure of this compound, advanced analytical techniques can be employed.

X-ray Crystallography: In cases where a suitable single crystal of the compound can be obtained, X-ray crystallography provides the definitive three-dimensional structure. This technique determines the precise spatial arrangement of atoms and the bond lengths and angles within the molecule, offering unequivocal proof of its constitution and stereochemistry. While not a routine analytical method for every batch, it is the gold standard for structural elucidation.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy techniques like IR and Raman can provide further structural information. asianpubs.org The spectra will show characteristic absorption bands or scattering peaks corresponding to the vibrational modes of the functional groups present in the molecule, such as the C-Cl, C=N, and C-H bonds of the pyrimidine and cyclopropyl groups. asianpubs.org These techniques are often used as a quick and simple method for confirming the presence of key functional groups and for fingerprinting the compound.

Conclusion and Future Research Directions

Advancements in Synthetic and Derivatization Strategies

The synthesis of 4-chloro-2-cyclopropylpyrimidine, while not extensively detailed in publicly available literature, can be inferred from established methods for preparing substituted chloropyrimidines. A common approach involves the construction of the pyrimidine (B1678525) ring followed by a chlorination step. For instance, a general and convenient two-step, one-pot synthesis has been described for analogous 4-chloro-2-(trichloromethyl)pyrimidines, which starts from 2-(trichloromethyl)-1,3-diazabutadienes. researchgate.netthieme.de This method involves a sequential acylation/intramolecular cyclization reaction with acyl chlorides in the presence of a base, followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl3). researchgate.netthieme.de A similar strategy could likely be adapted for the synthesis of this compound, starting from a suitable cyclopropyl-containing precursor.

Another potential synthetic route, as suggested by a patent for 4-chloro-2-methyl pyrimidine, involves the chlorination of a corresponding hydroxy-pyrimidine precursor. google.com In this case, 2-cyclopropyl-4-hydroxypyrimidine would be treated with a chlorinating agent such as phosphorus oxychloride, potentially in the presence of an organic base, to yield the target compound. google.com

The primary utility of this compound lies in its reactivity as an electrophile in nucleophilic substitution reactions. The chlorine atom at the 4-position is susceptible to displacement by a wide range of nucleophiles, allowing for the introduction of diverse functional groups. This reactivity is the cornerstone of its use in creating libraries of derivatives for screening in various applications. Studies on similar 4-chloropyrimidine (B154816) derivatives have shown that they readily react with amines, alkoxides, and thiophenoxides to yield the corresponding substituted pyrimidines. rsc.org This versatile reactivity allows for the systematic modification of the pyrimidine core to explore structure-activity relationships.

Deepening the Understanding of Structure-Activity Relationships

The exploration of structure-activity relationships (SAR) for derivatives of this compound is particularly relevant in the field of agrochemicals. A patent for herbicidal pyrimidines highlights a related compound, 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid, indicating the importance of the 2-cyclopropylpyrimidine (B1313821) scaffold in developing new herbicides. google.comcymitquimica.com The patent further discloses a broad range of substituents that can be introduced to the pyrimidine ring to modulate herbicidal activity. google.com

For instance, the nature of the substituent introduced at the 4-position via nucleophilic substitution of the chlorine atom can significantly impact the biological efficacy of the resulting molecule. The introduction of various amino, alkoxy, and thioether moieties allows for the fine-tuning of properties such as solubility, metabolic stability, and target binding affinity. The cyclopropyl (B3062369) group at the 2-position is also a key feature, as small alkyl and cycloalkyl groups are known to influence the lipophilicity and conformational properties of molecules, which can be critical for their interaction with biological targets.

A study on 6-aryloxy-4-chloro-2-phenylpyrimidines as fungicides and herbicide safeners demonstrated that the nature of the substituent on the phenoxy ring significantly influenced the biological activity. nih.gov Although this study does not involve a cyclopropyl group, it underscores the principle that systematic variation of substituents on the pyrimidine scaffold is a powerful strategy for optimizing biological activity. nih.gov

Expanding the Scope of Applications in Chemical and Agricultural Sciences

The primary application of this compound and its derivatives appears to be in the agricultural sector. The aforementioned patent on herbicidal pyrimidines provides strong evidence for its use as a key intermediate in the synthesis of new crop protection agents. google.com The ability to generate a diverse library of compounds by modifying the pyrimidine core makes it an attractive starting point for discovering molecules with novel modes of action or improved properties over existing herbicides.

Beyond herbicides, the pyrimidine core is a well-known privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. While there is no specific mention in the searched literature of this compound derivatives being investigated for pharmaceutical applications, the general importance of pyrimidines in drug discovery suggests that this is a potential area for future exploration.

In the realm of chemical sciences, this compound serves as a valuable building block for the synthesis of more complex heterocyclic systems. The reactive chlorine atom can be utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form carbon-carbon or carbon-nitrogen bonds, respectively. This would allow for the construction of elaborate molecular architectures with potential applications in materials science or as ligands in catalysis.

Integration of Advanced Computational and Mechanistic Insights

Modern drug and pesticide discovery heavily relies on computational chemistry to guide the design and synthesis of new molecules. While no specific computational studies on this compound were identified in the initial searches, this represents a significant area for future research.

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the electronic properties of the molecule, including its electrostatic potential and frontier molecular orbitals. This information can provide insights into its reactivity and help predict the regioselectivity of nucleophilic substitution reactions. Molecular docking simulations could be used to model the interaction of this compound derivatives with their biological targets, such as enzymes in weeds, which would aid in understanding the structural basis of their herbicidal activity and in designing more potent inhibitors.

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-2-cyclopropylpyrimidine, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, cyclopropane groups can be introduced via palladium-catalyzed coupling of chloropyrimidine precursors with cyclopropylboronic acids. Optimization requires monitoring reaction parameters (temperature, catalyst loading, solvent polarity) using design-of-experiment (DoE) frameworks. Purification via column chromatography or recrystallization should follow established protocols for pyrimidine derivatives .

- Key Parameters :

| Parameter | Typical Range |

|---|---|

| Reaction Temp. | 80–120°C |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Solvent | DMF, THF, or DMSO |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²D experiments) resolves cyclopropyl and pyrimidine proton environments. Chlorine substitution patterns are confirmed via heteronuclear coupling in ¹H-¹³C HSQC. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive structural confirmation. Infrared (IR) spectroscopy identifies C-Cl stretches (~550–600 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear. Store at –20°C in airtight containers to prevent hydrolysis. Waste must be segregated into halogenated organic waste streams and processed by licensed facilities. Emergency procedures for spills include neutralization with inert adsorbents (e.g., vermiculite) and evacuation if vapors are detected .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : Hybrid functionals like B3LYP (Becke 3-parameter Lee-Yang-Parr) combine exact exchange and gradient corrections to model electron density. Basis sets (e.g., 6-311+G(d,p)) improve accuracy for chlorine and cyclopropane moieties. Calculate HOMO-LUMO gaps, electrostatic potentials, and Mulliken charges to predict reactivity. Validate against experimental UV-Vis and cyclic voltammetry data .

- Performance Metrics :

| Functional | Avg. Absolute Deviation (kcal/mol) |

|---|---|

| B3LYP | 2.4 (atomization energies) |

Q. How do steric effects from the cyclopropyl group influence regioselectivity in substitution reactions?

- Methodological Answer : Steric hindrance from the cyclopropane ring directs electrophilic attacks to the less hindered pyrimidine positions (e.g., C5 over C4). Computational modeling (DFT transition-state analysis) quantifies energy barriers, while kinetic isotope effects (KIE) experiments validate mechanisms. Compare reaction rates with/without cyclopropane to isolate steric contributions .

Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., reaction yields or spectroscopic results)?

- Methodological Answer : Systematically audit variables:

- Computational : Verify basis set adequacy, solvent models (e.g., PCM for polar solvents), and functional suitability (e.g., M06-2X for non-covalent interactions).

- Experimental : Re-examine purity (HPLC), side reactions (TLC monitoring), and instrument calibration (NMR referencing).

Case studies show iterative refinement of DFT parameters (e.g., exact exchange percentage) reduces discrepancies in bond-length predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.